2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of chromene, imidazo[1,2-a]pyrimidine, and carboxamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is efficient and yields high-purity products. Another approach involves the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, to integrate the pyrimidine ring into the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological targets, including proteins and nucleic acids, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide: Shares a similar imidazo[1,2-a]pyridine core but differs in the substituents attached to the ring.
2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate: Contains a similar imidazo[1,2-a]pyridine structure with different functional groups.
Uniqueness
2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide is unique due to its combination of chromene and imidazo[1,2-a]pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3/c27-20(16-13-15-9-4-5-10-17(15)29-21(16)28)25-19-18(14-7-2-1-3-8-14)24-22-23-11-6-12-26(19)22/h1-13H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETGGXQIEIBXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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